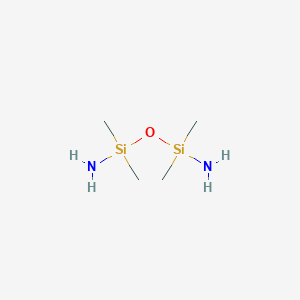
1,1,3,3-Tetramethyldisiloxane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethyldisiloxane-1,3-diamine is an organosilicon compound with the molecular formula C4H14OSi2. It is a versatile compound widely used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its mild reducing capabilities and its role as a hydride source in hydrosilylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyldisiloxane-1,3-diamine can be synthesized through hydrosilylation reactions. The process involves the reaction of allyl derivatives with hydrosilanes in the presence of Karstedt’s catalyst . This method is preferred due to its efficiency and the high yield of the desired product.
Industrial Production Methods: In industrial settings, the compound is produced by hydrolysis of vinyldimethylmethoxysilane. This method involves the use of a platinum catalyst to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetramethyldisiloxane-1,3-diamine undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent for the synthesis of alkyl halides from aldehydes.
Hydrosilylation: It is used in hydrosilylation reactions to synthesize mono-functionalized siloxane derivatives.
Dehydrogenative Silylation: This reaction involves the removal of hydrogen to form silylated products.
Common Reagents and Conditions:
Major Products:
Alkyl Halides: Formed from the reduction of aldehydes.
Mono-functionalized Siloxane Derivatives: Produced through hydrosilylation reactions.
Scientific Research Applications
1,1,3,3-Tetramethyldisiloxane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and hydride source in various organic synthesis reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: Utilized in the production of silicone polymers, resins, and other organosilicon compounds.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyldisiloxane-1,3-diamine involves its role as a hydride donor. In hydrosilylation reactions, the compound donates a hydride ion to the substrate, facilitating the formation of silylated products . The molecular targets and pathways involved in these reactions include the activation of the silicon-hydrogen bond and the subsequent transfer of the hydride ion to the substrate .
Comparison with Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains vinyl groups instead of amine groups.
Hexamethyldisiloxane: Another similar compound with six methyl groups attached to the silicon atoms.
Uniqueness: 1,1,3,3-Tetramethyldisiloxane-1,3-diamine is unique due to its dual functionality as both a reducing agent and a hydride donor. This dual functionality makes it a valuable reagent in various chemical reactions and industrial applications .
Properties
Molecular Formula |
C4H16N2OSi2 |
|---|---|
Molecular Weight |
164.35 g/mol |
IUPAC Name |
[amino-[amino(dimethyl)silyl]oxy-methylsilyl]methane |
InChI |
InChI=1S/C4H16N2OSi2/c1-8(2,5)7-9(3,4)6/h5-6H2,1-4H3 |
InChI Key |
IDDJRTQNUNFCNT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(N)O[Si](C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


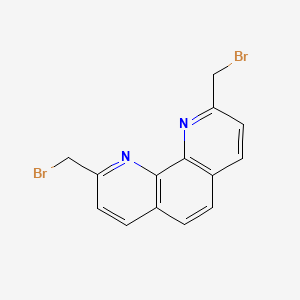
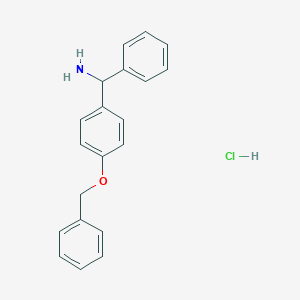
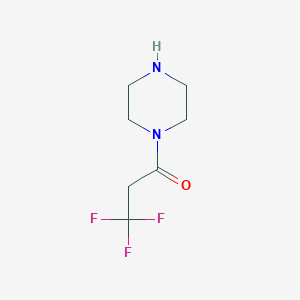
![5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B12285479.png)
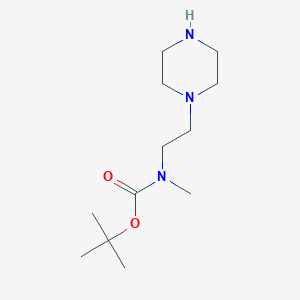

![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
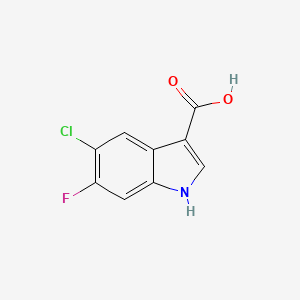
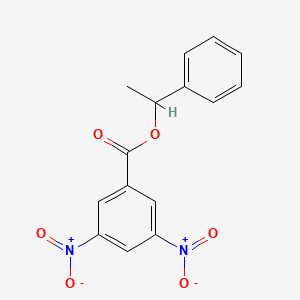
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
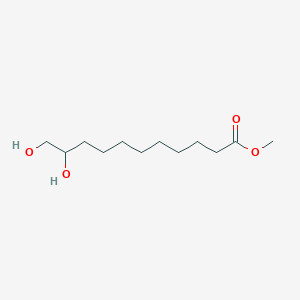
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
